molecular formula C7H14N2O B6268858 4-[(dimethylamino)methyl]pyrrolidin-2-one CAS No. 1824462-39-6

4-[(dimethylamino)methyl]pyrrolidin-2-one

Katalognummer: B6268858
CAS-Nummer: 1824462-39-6
Molekulargewicht: 142.20 g/mol
InChI-Schlüssel: BQPXIEDTEGJGFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(dimethylamino)methyl]pyrrolidin-2-one is a chemical compound with the molecular formula C7H14N2O. It is a derivative of pyrrolidinone, a five-membered lactam ring, and contains a dimethylamino group attached to the methyl group at the fourth position of the pyrrolidinone ring.

Vorbereitungsmethoden

The synthesis of 4-[(dimethylamino)methyl]pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of N-substituted piperidines with specific reagents to form pyrrolidin-2-ones. This process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

4-[(dimethylamino)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-[(dimethylamino)methyl]pyrrolidin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(dimethylamino)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

4-[(dimethylamino)methyl]pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidin-2-one and its derivatives. These compounds share the pyrrolidinone core structure but differ in their substituents, leading to variations in their chemical and biological properties. For example, pyrrolidin-2-one derivatives like pyrrolizines and pyrrolidine-2,5-diones exhibit different biological activities and applications .

Similar compounds include:

  • Pyrrolidin-2-one
  • Pyrrolizines
  • Pyrrolidine-2,5-diones
  • Prolinol

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(dimethylamino)methyl]pyrrolidin-2-one involves the reaction of 2-pyrrolidinone with formaldehyde and dimethylamine.", "Starting Materials": [ "2-pyrrolidinone", "formaldehyde", "dimethylamine" ], "Reaction": [ "Step 1: Mix 2-pyrrolidinone, formaldehyde, and dimethylamine in a reaction flask.", "Step 2: Heat the mixture to 80-100°C and stir for several hours.", "Step 3: Cool the reaction mixture and extract the product with a suitable solvent.", "Step 4: Purify the product by recrystallization or chromatography." ] }

CAS-Nummer

1824462-39-6

Molekularformel

C7H14N2O

Molekulargewicht

142.20 g/mol

IUPAC-Name

4-[(dimethylamino)methyl]pyrrolidin-2-one

InChI

InChI=1S/C7H14N2O/c1-9(2)5-6-3-7(10)8-4-6/h6H,3-5H2,1-2H3,(H,8,10)

InChI-Schlüssel

BQPXIEDTEGJGFX-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC1CC(=O)NC1

Reinheit

0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.